

5-aminovaleric acid CAS number and molecular structure

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Compound of Interest

Compound Name: 5-Aminovaleric acid

Cat. No.: B556511

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An In-depth Technical Guide to 5-Aminovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-aminovaleric acid**, a versatile C5 amino acid. It details its chemical identity, physicochemical properties, and key applications in research and development. The document includes summaries of experimental protocols and visual representations of relevant biological pathways and experimental workflows to support its use in laboratory settings.

Core Identity: CAS Number and Molecular Structure

5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a naturally occurring non-proteinogenic amino acid. It is structurally related to the neurotransmitter γ -aminobutyric acid (GABA) and finds utility as a building block in chemical synthesis and as a modulator of biological systems.

- CAS Number: 660-88-8[1][2][3][4][5][6]
- Molecular Formula: $C_5H_{11}NO_2$ [1][2][3][4][5][6]
- Synonyms: 5-Aminopentanoic acid, δ -Aminovaleric acid, delta-Amino-n-valeric acid[3][4][6]

The molecular structure of **5-aminovaleric acid** consists of a five-carbon carboxylic acid (valeric acid) with an amino group at the terminal (delta) position.

- SMILES: NCCCCC(O)=O[\[2\]](#)[\[4\]](#)
- InChI: InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)
- InChIKey: JJMDCOVWQOJGCB-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)[\[7\]](#)

Physicochemical and Spectroscopic Data

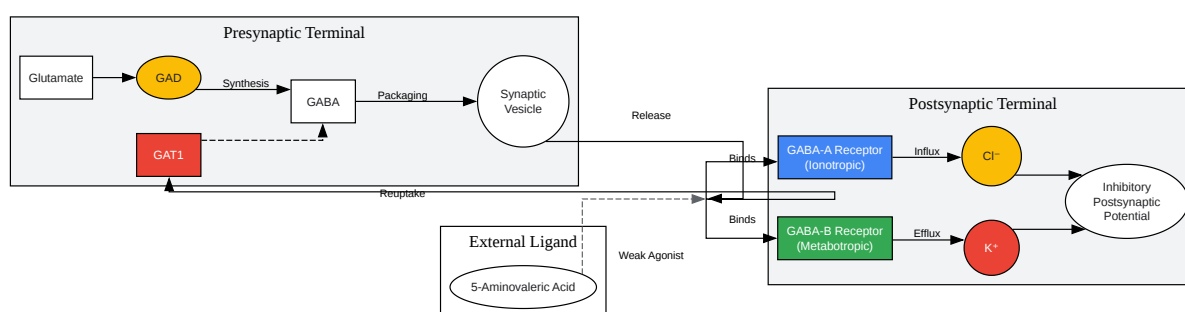
A summary of the key quantitative properties of **5-aminovaleric acid** is provided below. This data is essential for its application in experimental design, including reaction setup and analytical method development.

Property	Value	Source
Molecular Weight	117.15 g/mol	[1] [4] [5]
Appearance	White to off-white solid/powder	[1] [8]
Melting Point	157.5 - 161 °C	[4] [5] [9]
Solubility	1000 mg/mL in water at 20 °C	[4]
logP	-2.63	[4]
pKa (Acidic)	4.26	Cheméo
pKa (Basic)	10.77	Cheméo
¹ H NMR (D ₂ O, 500 MHz)	δ (ppm): 2.99 (t), 2.22 (t), 1.62 (m), 1.50 (m)	[4] [10]
¹³ C NMR (D ₂ O)	δ (ppm): 182.5, 41.8, 35.0, 31.8, 23.5	[7] [10]

Biological Role: GABAergic Signaling

5-Aminovaleric acid is recognized as a weak agonist of GABA receptors.[\[1\]](#)[\[5\]](#)[\[9\]](#) GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling

is crucial for maintaining the balance between neuronal excitation and inhibition.[11][12][13] The GABAergic synapse involves the synthesis of GABA from glutamate, its vesicular release, and its interaction with postsynaptic ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[11][13][14] Activation of these receptors typically leads to an influx of chloride ions or an efflux of potassium ions, resulting in hyperpolarization of the postsynaptic neuron and an inhibitory postsynaptic potential.



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GABAergic Synapse Signaling Pathway

Experimental Protocols

This section outlines key experimental methodologies involving **5-aminovaleric acid**.

Enzymatic Synthesis from L-Lysine

5-Aminovaleric acid can be produced from L-lysine through a two-enzyme coupled system.[15][16] This biocatalytic approach offers a sustainable alternative to chemical synthesis.

- Principle: L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from *Pseudomonas putida* are used to convert L-lysine to **5-aminovaleric acid**. [15][16]

- Key Reagents: L-lysine, purified DavB and DavA enzymes, buffer solution (e.g., phosphate buffer).
- General Procedure:
 - The DavB and DavA enzymes are expressed in a suitable host (e.g., E. coli) and purified.
 - A reaction mixture is prepared containing L-lysine in a buffered solution.
 - The purified enzymes are added to the reaction mixture.
 - The reaction is incubated under optimal conditions of pH and temperature (e.g., pH 7.0, 37°C) with agitation.[\[16\]](#)
 - The production of **5-aminovaleric acid** is monitored over time using techniques such as HPLC.
 - Upon completion, the product can be purified from the reaction mixture. One study reported that under optimal conditions, 20.8 g/L of 5-aminovalerate was produced from 30 g/L of L-lysine in 12 hours.[\[15\]](#)[\[16\]](#)

Boc-Protection of the Amino Group

Protecting the amino group of **5-aminovaleric acid** is a common step before its use in further chemical synthesis, such as peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

- Principle: The amino group of **5-aminovaleric acid** reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form a carbamate linkage.
- Key Reagents: **5-Aminovaleric acid**, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide, triethylamine), and a solvent system (e.g., water/THF, water/acetone).[\[17\]](#)
- General Procedure:
 - Dissolve **5-aminovaleric acid** in the chosen solvent system containing the base.
 - Add di-tert-butyl dicarbonate to the solution and stir at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, perform an aqueous workup to remove byproducts.
- The N-Boc-**5-aminovaleric acid** product is then extracted with an organic solvent and purified, typically by column chromatography or recrystallization.[\[17\]](#)[\[18\]](#)

Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

5-Aminovaleric acid can be used as a spacer or linker in solid-phase peptide synthesis (SPPS) to attach molecules to a solid support or to introduce a flexible spacer within a peptide sequence.

- Principle: N-protected **5-aminovaleric acid** is first coupled to the solid-phase resin. Subsequent amino acids are then sequentially added to the deprotected amino group of the linker.
- Key Reagents: Solid-phase resin (e.g., Wang resin, Rink amide resin), N-Fmoc-**5-aminovaleric acid**, coupling reagents (e.g., HBTU, HATU), a base (e.g., DIPEA), and a deprotection reagent (e.g., piperidine in DMF).
- General Procedure:
 - The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
 - The carboxyl group of N-Fmoc-**5-aminovaleric acid** is activated using a coupling reagent and then reacted with the functional groups on the resin in the presence of a base.
 - After the coupling is complete, any unreacted sites on the resin may be capped (e.g., with acetic anhydride).
 - The Fmoc protecting group is removed from the amino group of the linker using a solution of piperidine in DMF.

- The next Fmoc-protected amino acid is then coupled to the newly free amine, and this cycle of deprotection and coupling is repeated to elongate the peptide chain.

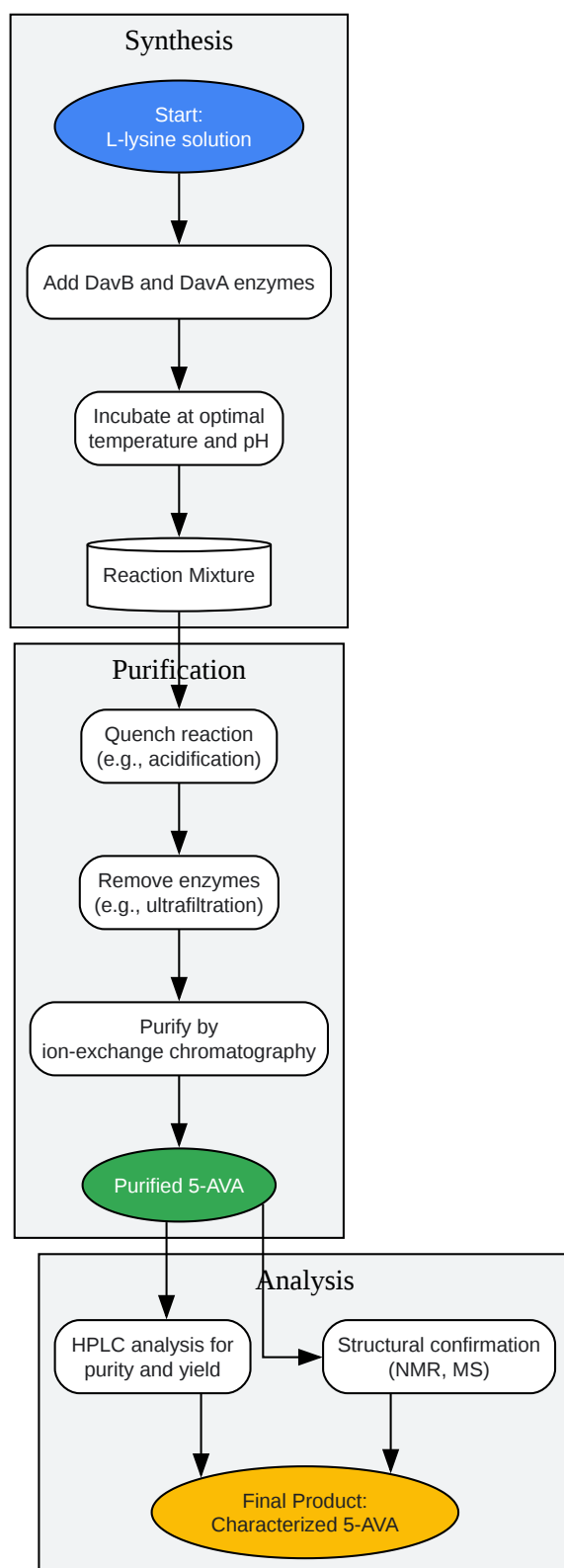
HPLC Analysis

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of **5-aminovaleric acid**.

- Principle: **5-Aminovaleric acid** is separated from other components in a sample based on its interaction with a stationary phase (the column) and a mobile phase.
- Methodology: A reverse-phase HPLC method is commonly used.[\[19\]](#)
 - Column: A C18 column is often suitable.
 - Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[\[19\]](#) For mass spectrometry detection, a volatile buffer like formic acid is used instead of phosphate.[\[19\]](#)
 - Detection: As **5-aminovaleric acid** lacks a strong chromophore, derivatization is often required for UV or fluorescence detection. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is common for amino acid analysis.[\[20\]](#)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the enzymatic synthesis of **5-aminovaleric acid** followed by its purification and analysis.



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Workflow for Enzymatic Synthesis and Analysis of 5-AVA

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